Homoanatoxin

Description

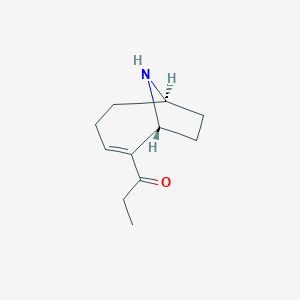

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

142926-86-1 |

|---|---|

Formule moléculaire |

C11H17NO |

Poids moléculaire |

179.26 g/mol |

Nom IUPAC |

1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]propan-1-one |

InChI |

InChI=1S/C11H17NO/c1-2-11(13)9-5-3-4-8-6-7-10(9)12-8/h5,8,10,12H,2-4,6-7H2,1H3/t8-,10-/m1/s1 |

Clé InChI |

VVMQRZZXKNDPOT-PSASIEDQSA-N |

SMILES |

CCC(=O)C1=CCCC2CCC1N2 |

SMILES isomérique |

CCC(=O)C1=CCC[C@@H]2CC[C@H]1N2 |

SMILES canonique |

CCC(=O)C1=CCCC2CCC1N2 |

Synonymes |

2-(propan-1-oxo-1-yl)-9-azabicyclo(4.2.1)non-2-ene homoanatoxin HomoAnTx |

Origine du produit |

United States |

Biosynthesis and Genetic Basis of Homoanatoxin Production

Cyanobacterial Producers of Homoanatoxin

This compound production has been identified in a range of cyanobacterial genera, which are distributed globally in both planktonic and benthic environments.

Several genera and species of cyanobacteria have been identified as producers of this compound. These include, but are not limited to, Oscillatoria, Anabaena, Aphanizomenon, Phormidium, Raphidiopsis, Microcoleus, and Dolichospermum epa.govepa.govuchicago.edu. Notably, this compound is an analog of anatoxin-a, and many of these genera are also known to produce anatoxin-a epa.gov. The production of these toxins can vary between different strains within the same species nih.govmdpi.com. For instance, studies on Phormidium have shown the co-existence of anatoxin-producing and non-anatoxin-producing strains within the same benthic mats mdpi.com.

Table 1: Genera of Cyanobacteria Known to Produce this compound

This compound-producing cyanobacteria have a widespread global distribution, with reports from North America, Europe, Asia, and New Zealand wikipedia.org. The presence of these toxic cyanobacteria has been documented in various freshwater and brackish water environments nih.gov. Their proliferation in diverse geographical locations highlights the global nature of the potential risks associated with this compound.

This compound is produced by both planktonic (free-floating) and benthic (bottom-dwelling) cyanobacteria. While planktonic blooms of cyanobacteria like Dolichospermum (formerly Anabaena) and Aphanizomenon are known producers, there is increasing evidence of significant anatoxin and this compound production by benthic species, particularly within the genera Phormidium and Microcoleus uchicago.edufreshwater-science.org.

Benthic cyanobacterial mats can harbor high concentrations of these neurotoxins nih.govmdpi.com. The dynamics of toxin production can differ between these two ecological niches. Benthic proliferations appear to be widespread and may not be as well-studied as their planktonic counterparts uchicago.edufreshwater-science.org. The environmental factors driving toxin production in benthic systems can also be distinct from those influencing planktonic blooms freshwater-science.org. Research indicates that benthic cyanobacteria can thrive under a wider range of flow conditions compared to planktonic species freshwater-science.org. Furthermore, studies have shown that within benthic mats, there can be significant variability in toxin production over small spatial scales mdpi.com.

This compound Biosynthetic Pathways

The biosynthesis of this compound involves a complex enzymatic pathway, with key roles played by polyketide synthases and specific precursor molecules.

The biosynthesis of anatoxin-a and its analog this compound-a is understood to involve a polyketide synthase (PKS) pathway nih.govresearchgate.netnih.gov. A gene cluster, termed the 'ana' cluster, is responsible for encoding the enzymes necessary for this process nih.gov. The core of this pathway involves the action of a PKS, which is responsible for the elongation of a starter unit derived from an amino acid nih.gov. Research on Oscillatoria sp. strain PCC 6506 led to the identification of a PKS gene sequence that is specifically found in anatoxin-a and this compound-a producing strains, strongly suggesting its involvement in their biosynthesis nih.govresearchgate.net.

The biosynthesis of the anatoxin skeleton begins with the amino acid L-proline researchgate.net. L-proline itself is synthesized from L-glutamate researchgate.netnih.govnih.gov. The PKS pathway then utilizes acetate units for the subsequent elongation of the carbon chain researchgate.net. The proposed biosynthetic route suggests that the initial step involves the formation of a glutamic semialdehyde starter unit, which is then elongated by the PKS nih.gov. The condensation of three acetate units onto a derivative of glutamate (B1630785), followed by decarboxylation, leads to the formation of the anatoxin-a structure researchgate.net. The methylation that distinguishes this compound-a from anatoxin-a is believed to occur during this biosynthetic process.

Table 2: Chemical Compounds Mentioned

Enzymatic Steps and Key Enzymes

The biosynthesis of this compound-a is a complex process involving a series of enzymatic reactions. A key enzyme in this pathway is AnaB, a prolyl-acyl carrier protein oxidase. AnaB is a flavoprotein that is homologous to acyl-CoA dehydrogenase. nih.govresearchgate.net It catalyzes the two-electron oxidation of prolyl-AnaD, which is proline attached to the acyl carrier protein holo-AnaD, to form dehydroprolyl-AnaD. nih.govresearchgate.net This reaction utilizes oxygen as the second substrate, classifying AnaB as an oxidase. nih.govresearchgate.net

The reaction mechanism of AnaB is thought to begin with a rapid enolization, followed by a slower oxidation step to produce a conjugated imine. This imine is then isomerized to pyrroline-5-carboxyl-AnaD. researchgate.netasm.org Site-directed mutagenesis studies have identified Glu244 as the putative active site base in AnaB, playing a crucial catalytic role. nih.govresearchgate.net The three-dimensional structure of AnaB has been determined, revealing it to be a homotetramer with a fold very similar to that of acyl-CoA dehydrogenases (ACADs). researchgate.net However, unlike ACADs that typically use an electron-transport protein, AnaB uses molecular oxygen as the electron acceptor, a characteristic of acyl-CoA oxidases. researchgate.net

Following the action of AnaB, three polyketide synthases (PKSs), AnaE, AnaF, and AnaG, are involved in the subsequent steps. researchgate.net The starter unit, pyrroline-5-carboxyl-AnaD, is transferred to AnaE for elongation. nih.gov AnaF then adds another acetate unit and catalyzes a Mannich-type cyclization to form the anatoxic acid linked to the acyl carrier protein domain of AnaF. nih.gov The final PKS, AnaG, is responsible for catalyzing the formation of the β-oxo-thioester precursor of anatoxin-a, or in the case of this compound-a, a methylation event occurs on AnaG. nih.gov The final step involves the hydrolysis of the β-oxo-thioester and subsequent decarboxylation, catalyzed by the thioesterase AnaA, to yield the final this compound-a toxin. nih.gov

Genetic Architecture of this compound Biosynthesis (ana Gene Cluster)

Identification and Characterization of the ana Gene Cluster

The genetic blueprint for this compound-a biosynthesis is located within a specific gene cluster known as the ana gene cluster. This cluster was first identified in the cyanobacterium Oscillatoria sp. PCC 6506. nih.govresearchgate.net Subsequent research has also identified and characterized the ana gene cluster in other cyanobacterial strains, such as Anabaena sp. strain 37. nih.govmdpi.comhelsinki.fi

The ana gene cluster spans approximately 29-30 kb and typically contains a set of core genes designated anaA through anaG, and in some cases orf1 (also referred to as anaI), anaJ, and anaK. nih.govresearchgate.net These genes encode the various enzymes and proteins required for the entire biosynthetic pathway.

| Gene | Encoded Protein/Enzyme | Predicted Function in this compound Biosynthesis |

| anaA | Type II Thioesterase | Catalyzes the final hydrolysis and release of the this compound-a molecule. nih.govresearchgate.net |

| anaB | Prolyl-acyl carrier protein oxidase | Oxidizes prolyl-AnaD to dehydroprolyl-AnaD. nih.govresearchgate.netresearchgate.net |

| anaC | Proline adenylation enzyme | Activates proline for its loading onto the acyl carrier protein. nih.govhelsinki.fi |

| anaD | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain during synthesis. researchgate.net |

| anaE | Polyketide Synthase (PKS) | Involved in the initial elongation of the polyketide chain. nih.govresearchgate.net |

| anaF | Polyketide Synthase (PKS) | Adds an acetate unit and catalyzes a cyclization reaction. nih.govnih.gov |

| anaG | Polyketide Synthase (PKS) | Catalyzes the final polyketide chain extension and contains a methyltransferase domain for this compound-a synthesis. nih.govresearchgate.net |

The organization of the genes within the cluster can vary between different cyanobacterial strains. nih.govmdpi.com For instance, while the clustering of anaB-G is similar between Oscillatoria and Anabaena, the orientation of the anaA and orf1 genes differs.

Comparative Genomics of ana Gene Clusters Across Cyanobacterial Strains

Comparative genomic analyses of the ana gene cluster across different cyanobacterial strains, including species of Anabaena, Oscillatoria, and Microcoleus, have revealed a high degree of conservation in the core biosynthetic genes (anaB through anaG). nih.govmdpi.comresearchgate.net The nucleotide sequence identity for these orthologous genes is often greater than 97% within the same genus. researchgate.net For example, the ana genes in Anabaena sp. 37 show high similarity (81.6% to 89.2% gene sequence identity and 78.8% to 86.9% amino acid sequence identity) to those in Oscillatoria sp. PCC 6506. nih.govmdpi.com

Despite this high level of conservation, there are notable differences in the gene content and arrangement, particularly in the regions flanking the core cluster, such as the anaA, anaI, and anaJ genes. researchgate.net A significant variation is observed in the anaG gene, which is responsible for the production of this compound-a versus anatoxin-a. A "long variant" of anaG containing an additional methyltransferase domain has been identified in this compound-producing strains. researchgate.net This extended anaG coexists with shorter variants in some strains, leading to the production of a mixture of anatoxin analogues. researchgate.net

Furthermore, the gene organization within the cluster can differ. In Anabaena sp. 37, the arrangement of the ana genes differs from that in Oscillatoria sp. PCC 6506. nih.govmdpi.com These comparative studies provide valuable insights into the genetic diversity and evolution of anatoxin production in cyanobacteria.

Evolutionary Origins and Diversification Mechanisms of Biosynthetic Genes

The presence of the ana gene cluster in different cyanobacterial genera suggests a common evolutionary origin. researchgate.net Phylogenetic analyses indicate that the sequence divergence of the ana gene clusters in Oscillatoria and Anabaena is similar to that of genes involved in primary metabolism, suggesting a long evolutionary history.

Horizontal gene transfer (HGT) is considered a significant mechanism for the dissemination and evolution of many cyanobacterial natural product biosynthetic gene clusters, including those for toxins like anatoxin-a. The plasticity and variability observed in the genomic architecture of the ana cluster, particularly in the flanking regions, support the role of HGT in its evolution. researchgate.net The presence of the ana gene cluster on plasmids in some cyanobacteria could facilitate this horizontal transfer, contributing to the differentiation between toxic and non-toxic strains.

The diversification of anatoxin analogues, such as this compound-a, is directly linked to modifications within the biosynthetic genes. The acquisition of a methyltransferase domain in the anaG gene is a clear example of a diversification mechanism leading to the production of this compound-a. researchgate.net Additionally, the presence of extra genes in the cluster, such as the F420-dependent oxidoreductase found in the Cylindrospermum stagnale PCC 7417 ana cluster, is likely involved in the biosynthesis of other anatoxin variants like dihydroanatoxin-a. researchgate.net

Gene Expression Regulation in this compound Production

The regulation of this compound production through the expression of the ana gene cluster is a complex process influenced by various environmental factors. Studies on the regulation of the ana gene cluster are still in the early stages, but initial findings indicate that nutrient availability, light, and temperature play significant roles. nih.gov

Environmental cues can modulate the transcription of the ana genes. For instance, nitrogen starvation has been shown to potentially increase the production of anatoxins. nih.gov This is consistent with the regulation of other cyanobacterial toxins, where the global nitrogen regulator, NtcA, is a key player. nih.gov The consensus binding sequence for NtcA has been identified upstream of genes it regulates, and it is plausible that NtcA also influences the expression of the ana gene cluster. nih.gov

Temperature also affects toxin synthesis, with some studies reporting a reduction in anatoxin-a production at high temperatures, irrespective of the growth rate. nih.gov The interplay between these environmental factors creates a complex regulatory network that controls the biosynthesis of this compound-a. Further research is needed to fully elucidate the specific transcriptional regulators and signaling pathways that govern the expression of the ana gene cluster in response to environmental stimuli.

Molecular Mechanisms and Neurobiological Actions of Homoanatoxin

Homoanatoxin as a Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonist

This compound is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. mdpi.comnih.govusgs.gov Its mechanism of action is centered on its ability to mimic the endogenous neurotransmitter, acetylcholine (ACh), binding to and activating these receptors. researchgate.netmdpi.com This activation, however, is unrelenting as this compound is not degraded by acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. mdpi.comnih.gov This leads to sustained stimulation of the receptors.

The binding of this compound to nAChRs triggers a conformational change in the receptor protein, opening a central ion channel. mdpi.comresearchgate.net This allows for the influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the neuron or muscle cell. mdpi.comresearchgate.net The persistent influx of positive ions results in prolonged depolarization of the postsynaptic membrane, leading to a state of constant stimulation and subsequent desensitization. mdpi.com This overstimulation and eventual blockade of neuromuscular transmission are the primary causes of its toxic effects, which can culminate in respiratory paralysis. mdpi.com

Receptor Binding Affinity and Specificity

This compound exhibits a high binding affinity and specificity for nicotinic acetylcholine receptors, comparable to its well-studied analog, anatoxin-a. nih.govmicrobiologyresearch.org Studies have demonstrated that this compound is a potent competitor for the binding sites of nAChRs. nih.govmicrobiologyresearch.org In competitive binding assays, this compound has shown significant affinity for neuronal α4β2 and α7 nAChR subtypes. nih.gov

Specifically, this compound has been reported to have a Ki value of 7.5 nM for neuronal α4β2 nAChRs and 1.1 μM for α7 nAChRs. nih.gov This indicates a strong and specific interaction with these receptor subtypes. In contrast, its affinity for muscarinic acetylcholine receptors is considerably lower, highlighting its specificity for the nicotinic subtype. nih.gov The binding of this compound, like anatoxin-a, is also stereospecific, with the naturally occurring (+)-enantiomer being significantly more potent than the synthetic (-)-enantiomer.

| Receptor Subtype | This compound K i | Anatoxin-a K i | Reference |

| Neuronal α4β2 nAChR | 7.5 nM | ~0.34 nM | nih.gov |

| Neuronal α7 nAChR | 1.1 µM | ~0.6 µM | nih.gov |

| Muscle nAChR | Not specified | Not specified |

K i (Inhibition constant) is a measure of binding affinity. A lower K i value indicates a higher affinity.

Ion Channel Modulation and Membrane Depolarization

As a potent nAChR agonist, this compound directly modulates the function of the associated ion channels. mdpi.comresearchgate.net Upon binding to the receptor, it induces a conformational change that opens the non-selective cation channel, leading to an influx of Na+ and Ca2+ ions into the cell. mdpi.comresearchgate.net This rapid influx of positive charge causes a sustained depolarization of the postsynaptic membrane. mdpi.com

The persistent depolarization prevents the membrane from repolarizing, leading to a state of excitotoxicity and ultimately a blockade of signal transmission. mdpi.com This continuous stimulation and subsequent desensitization of the nAChRs are the key events that underpin the toxic effects of this compound at the cellular level.

Neuromuscular Transmission Disruption

The primary and most critical consequence of this compound's action is the disruption of neuromuscular transmission. mdpi.com At the neuromuscular junction, the binding of this compound to postsynaptic nAChRs leads to continuous muscle fiber stimulation, resulting in fasciculations and tremors. mdpi.com However, because this compound is not broken down by acetylcholinesterase, the receptors become desensitized and unresponsive to further stimulation. mdpi.comnih.gov

This leads to a depolarizing neuromuscular blockade, where the muscle can no longer be activated, resulting in flaccid paralysis. mdpi.com The paralysis of respiratory muscles is the ultimate cause of death in cases of this compound poisoning. mdpi.com

Comparative Pharmacology with Anatoxin-a and Analogues

This compound and anatoxin-a share a very similar pharmacological profile due to their structural similarities. who.int Both are potent agonists at nicotinic acetylcholine receptors and exhibit comparable toxicities. who.int The primary difference between the two molecules is the presence of an additional methyl group on the side chain of this compound. who.int

Studies have shown that both toxins have similar binding affinities for nAChRs, although anatoxin-a is often reported to be slightly more potent. nih.govmicrobiologyresearch.org For instance, in frog muscle contracture assays, this compound was found to be about one-tenth as active as anatoxin-a. nih.gov Despite this, both compounds are considered highly potent neurotoxins. The N-methylated derivative of this compound has been shown to be significantly less potent in both functional and binding assays, indicating the importance of the secondary amine for high-affinity binding. nih.gov

| Compound | Relative Potency (Frog Muscle Contracture) | Reference |

| Anatoxin-a | 10 | nih.gov |

| This compound | 1 | nih.gov |

| Carbamylcholine | 0.25 | nih.gov |

Molecular Interactions at the Synaptic Cleft

The molecular interactions of this compound at the synaptic cleft are centered on its binding to the nicotinic acetylcholine receptor. The binding site for acetylcholine and its agonists, including this compound, is located on the α-subunits of the nAChR. nih.gov This binding pocket is formed by several non-contiguous amino acid loops. nih.gov

The protonated secondary amine of this compound is thought to form a crucial interaction with the aromatic residues within the binding site through cation-π interactions. nih.gov Additionally, conserved aspartate residues in the receptor likely form hydrogen bonds with the agonist molecule. nih.gov

A critical aspect of this compound's action is its resistance to degradation by acetylcholinesterase (AChE), the enzyme responsible for clearing acetylcholine from the synaptic cleft. mdpi.comnih.gov Unlike acetylcholine, which is rapidly hydrolyzed, this compound persists in the synapse, leading to prolonged receptor activation and subsequent desensitization. mdpi.commdpi.com This irreversible binding and lack of degradation are key to its potent neurotoxicity. mdpi.comwikipedia.org Some evidence also suggests that anatoxin-a, and by extension this compound, may also have some effect on the presynaptic nerve, reducing the frequency of miniature end-plate potentials. nih.govijc.org

Analytical Methodologies for Homoanatoxin Quantification and Detection

Extraction and Sample Preparation Techniques for Complex Matrices

The analysis of homoanatoxin in complex matrices such as water, cyanobacterial cells, and biological tissues necessitates effective extraction and sample preparation to isolate the toxin from interfering substances. who.intmdpi.com For intracellular and total toxin analysis, cell lysis is a critical first step, often achieved through repeated freeze-thaw cycles. who.intepa.gov Filtration can be employed to separate extracellular toxins in the water from intracellular toxins contained within the cyanobacterial cells. who.int

Commonly, this compound and its analogues are extracted from cells using acidified water or mixtures of methanol (B129727) and water. who.int Solid-phase extraction (SPE) is a widely used technique for concentrating the toxins to improve detection limits and for sample clean-up. who.int Weak cation exchange (WCX) and graphitized carbon are effective SPE sorbents for this purpose. who.intnih.gov For instance, a method for analyzing anatoxins in water samples involved weak cation exchange solid-phase extraction, which yielded recoveries of 83.2-84.9% for this compound and its degradation products from spiked water samples at a concentration of 10 µg/L. nih.gov

In some cases, a simplified sample preparation approach involving only cell lysis, homogenization, and centrifugation has been successfully applied, particularly when coupled with highly sensitive detection methods like high-resolution mass spectrometry. bgsu.edu For complex matrices like fish tissue, matrix solid-phase dispersion (SPD) has been utilized as an effective extraction technique. mdpi.com It is important to note that the choice of extraction solvent can influence the results, as the use of methanol can sometimes lead to the formation of reaction products with the toxin. researchgate.net

Chromatographic Separation Techniques

Chromatography is a fundamental component of this compound analysis, serving to separate the target analyte from other compounds in the sample extract prior to detection. Both liquid and gas chromatography approaches are employed.

Liquid Chromatography (LC) Approaches (e.g., LC-MS/MS, UPLC-MS/MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most prevalent and powerful technique for the quantification of this compound. nih.govresearchgate.net Ultra-high-performance liquid chromatography (UPLC), a higher-resolution version of LC, is also frequently used to achieve faster and more efficient separations. researchgate.net

Reversed-phase (RP) chromatography is a common LC mode for separating anatoxins. nih.gov For example, a sensitive reversed-phase ion-pair high-performance liquid chromatographic (RP-HPLC) method was developed for the measurement of anatoxin-a and this compound using a C18 column with an acetonitrile-phosphate buffer mobile phase and sodium dodecyl sulfate (B86663) as an ion-pairing reagent. psu.edursc.org Hydrophilic interaction liquid chromatography (HILIC) has also been successfully applied, especially for separating the more polar anatoxin analogues. researchgate.netmdpi.com

The development of multi-toxin methods using on-line solid-phase extraction coupled with UPLC and high-resolution mass spectrometry (SPE-UPLC-HRMS) allows for the high-throughput screening of a wide range of cyanotoxins, including this compound, in a single analysis. rsc.org These methods can achieve rapid extraction and separation, often within minutes, with low limits of detection. researchgate.netrsc.org

Gas Chromatography (GC) Approaches (e.g., GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is another established technique for the analysis of this compound. microbiologyresearch.org However, due to the low volatility of the toxin, derivatization is typically required to convert it into a more volatile form suitable for GC analysis. psu.edursc.org For instance, anatoxin-a has been derivatized to N-butylAnTx for GC-MS analysis. psu.edursc.org In another method, direct derivatization with hexylchloroformate followed by solid-phase microextraction (SPME) was used prior to GC-MS analysis. nih.gov While sensitive, GC-MS methods can be more time-consuming due to the derivatization step and may be prone to errors in complex matrices. mdpi.com

Spectrometric Detection Methods

Spectrometric detection, particularly mass spectrometry, is the cornerstone of modern this compound analysis, providing the high selectivity and sensitivity required for trace-level detection.

Mass Spectrometry (MS) Techniques (e.g., HRMS, QqTOF, QIT, Electrospray MS)

Mass spectrometry is the most widely used detection method for this compound due to its specificity and sensitivity. nih.gov Electrospray ionization (ESI) is a common ionization source used to generate ions of the toxin for mass analysis. nih.govmdpi.comcit.ie

High-Resolution Mass Spectrometry (HRMS) offers the advantage of providing highly accurate mass measurements, which aids in the confident identification of this compound and its analogues, and helps to differentiate it from isobaric interferences like the amino acid phenylalanine. bgsu.educit.ie HRMS can be used in both targeted and untargeted analysis, allowing for the detection of known toxins as well as the discovery of new or unexpected analogues. bgsu.edunih.gov Techniques like Quadrupole Time-of-Flight (QqTOF) mass spectrometry provide high-resolution data for formula confirmation of major product ions. cit.ie

Tandem Mass Spectrometry (MS/MS) , often performed on triple quadrupole (QqQ) or ion trap (QIT) instruments, is crucial for quantitative analysis and structural confirmation. researchgate.netcit.ie In MS/MS, a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM) when performed on a QqQ instrument, provides excellent selectivity and sensitivity for quantifying the toxin in complex samples. researchgate.netcit.ie

The combination of LC with MS/MS (LC-MS/MS) is considered the gold standard for cyanotoxin analysis. mdpi.comnih.gov The U.S. Environmental Protection Agency (EPA) has developed Method 545, an LC/ESI-MS/MS method, for the analysis of anatoxin-a and other cyanotoxins in drinking water. mdpi.com

Fluorimetric Detection Methods

Fluorimetric detection coupled with HPLC offers a sensitive alternative for the analysis of this compound. nih.govnih.gov This method requires a derivatization step to attach a fluorescent tag to the this compound molecule. A common derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). nih.govnih.gov The resulting fluorescent derivative can then be detected with high sensitivity. This approach has been successfully used to determine this compound and its degradation products in water samples, achieving detection limits in the low ng/L range. nih.gov While sensitive, this method is less specific than mass spectrometry and the derivatization step adds to the sample preparation time. mdpi.com

Interactive Data Table: Analytical Methods for this compound

| Analytical Technique | Abbreviation | Key Features | Typical Application |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High selectivity and sensitivity, quantitative, considered the gold standard. | Water, cyanobacteria, fish tissue. |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry | UPLC-MS/MS | Faster separations and higher resolution than conventional LC. | Multi-toxin screening in water. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Requires derivatization, good sensitivity. | Confirmation of toxin identity. |

| High-Resolution Mass Spectrometry | HRMS | Highly accurate mass measurements, aids in identification and reduces interferences. | Untargeted analysis, confirmation of new analogues. |

| Liquid Chromatography-Fluorimetric Detection | LC-FLD | Requires derivatization, high sensitivity. | Analysis of water samples. |

Immunochemical and Receptor Binding Assays

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), and receptor-binding assays are functional methods employed for the detection of anatoxins, including this compound. researchgate.netresearchgate.net These techniques are based on the toxin's mechanism of action, specifically its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov

Receptor-binding assays utilize the high affinity of this compound for nAChRs. nih.govpsu.edunih.gov In these assays, the toxin in a sample competes with a labeled ligand, such as radiolabeled or biotinylated α-bungarotoxin, for binding to nAChRs, often sourced from Torpedo electrocyte membranes. researchgate.netresearchgate.netnih.govpsu.edu The presence of this compound inhibits the binding of the labeled ligand, and this inhibition is measured to determine the toxin concentration. nih.govpsu.edunih.gov Non-radioactive versions of this assay have been developed, offering a safer alternative without compromising sensitivity. researchgate.netnih.gov These assays are advantageous for high-throughput screening of environmental samples due to their sensitivity and minimal sample manipulation requirements. researchgate.netnih.gov However, while sensitive, these assays detect a class of compounds and may not specifically identify this compound without further confirmatory analysis. researchgate.net

ELISA methods are also available and can be more sensitive than some instrumental methods, but they are prone to false positives and cross-reactivity with structurally related compounds. nih.govcanada.ca

Molecular Detection of this compound Producers

Molecular methods provide an alternative to direct toxin analysis by detecting the genetic potential for this compound production in cyanobacteria. These techniques target the ana gene cluster, which is responsible for the biosynthesis of anatoxin-a and this compound-a. nih.govasm.orgnih.gov

PCR-Based Methods for ana Gene Cluster Detection (e.g., anaC, anaF)

Polymerase chain reaction (PCR) and quantitative PCR (qPCR) methods have been developed to detect genes within the anatoxin synthetase gene cluster, such as anaC and anaF. nih.govasm.orgresearchgate.netoup.com The anaC gene, which encodes a proline adenylation protein involved in the initial step of toxin synthesis, and the anaF gene, encoding a polyketide synthase, are common targets for primer design. oup.comhelsinki.fi

Researchers have designed both general primers to detect multiple anatoxin-producing genera simultaneously and genus-specific primers for genera like Anabaena and Oscillatoria. nih.govnih.govhelsinki.fi These PCR-based methods have been successfully used to identify potential anatoxin and this compound producers in various cyanobacterial strains and environmental water samples. nih.govasm.orgnih.govhelsinki.fi The presence of these genes indicates the potential for toxin production, which often correlates with measured toxin concentrations. helsinki.fi

Restriction Fragment Length Polymorphism (RFLP) Analysis

Restriction Fragment Length Polymorphism (RFLP) analysis of PCR products from the anaC gene offers a method to differentiate between various genera of potential this compound producers. nih.govasm.orgnih.gov After amplifying a segment of the anaC gene using general primers, the resulting DNA fragment (amplicon) is digested with specific restriction enzymes. nih.govresearchgate.net The differential cutting patterns of these enzymes on the anaC amplicons from different genera, such as Anabaena, Oscillatoria, and Aphanizomenon, result in fragments of varying lengths. nih.govasm.orgnih.gov Analyzing these fragment lengths allows for the simultaneous identification of the producer genera present in a sample. nih.govasm.orgnih.govresearchgate.net

Challenges and Advancements in this compound Analytical Chemistry

The chemical analysis of this compound presents several challenges, but ongoing advancements are improving the accuracy and efficiency of its detection. canada.caresearchgate.net

Matrix Effects and Internal Standards

A significant challenge in the analysis of this compound, particularly using mass spectrometry-based methods, is the influence of the sample matrix. researchgate.netacs.orgmdpi.comnih.gov Complex environmental samples, such as water with high organic content or biological tissues, can cause ion suppression or enhancement during the ionization process, leading to inaccurate quantification. nih.govresearchgate.netmdpi.com For instance, significant ion signal suppression (over 70%) has been observed for anatoxin-a and this compound-a in environmental water samples. researchgate.net

To counteract these matrix effects, internal standards are crucial. acs.orgnih.gov Isotopically labeled versions of the analyte, such as labeled anatoxin-a, are ideal internal standards as they behave chemically and physically similarly to the target analyte throughout the sample preparation and analysis process, effectively correcting for matrix-induced variations. acs.orgnih.gov

Multi-toxin Analytical Approaches

In natural environments, it is common for multiple cyanotoxins to be present simultaneously. nih.gov This necessitates the development of multi-toxin analytical methods that can detect and quantify a wide range of toxins, including this compound, in a single analysis. canada.canih.govrsc.org Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are well-suited for this purpose. nih.govmdpi.com

Developing these methods is challenging due to the diverse physicochemical properties of different toxin classes. canada.caresearchgate.net However, successful multi-toxin methods based on techniques like on-line solid-phase extraction ultra-high-performance liquid chromatography-high-resolution mass spectrometry (SPE-UHPLC-HRMS) have been developed. rsc.org These advanced methods allow for the rapid screening of numerous cyanotoxins, including this compound, with high sensitivity and in a short amount of time. rsc.org

Development of Reference Materials

The availability of high-quality reference materials (RMs), and particularly certified reference materials (CRMs), is a fundamental requirement for the accurate quantification and reliable detection of this compound in environmental and biological samples. These materials are essential for validating analytical methods, ensuring measurement traceability, and enabling comparability of data across different laboratories and over time. neiwpcc.org For many years, a significant barrier to the robust monitoring of cyanotoxins, including this compound and its congeners, has been the limited availability of such standards. neiwpcc.orgpagepressjournals.org This scarcity complicates the development of new analytical methods and the accurate assessment of risks associated with harmful algal blooms. noaa.gov

Several international bodies have recognized this gap and initiated programs to produce and certify cyanotoxin standards. The National Research Council of Canada (NRCC) has been at the forefront of these efforts, developing a range of CRMs for various cyanotoxins. neiwpcc.org The production of a CRM is a meticulous process that includes the large-scale cultivation of specific cyanobacterial strains, followed by the isolation, purification, and rigorous characterization of the target toxin. neiwpcc.orgresearchgate.net Key steps involve ensuring the homogeneity of the prepared material and conducting comprehensive stability assessments to define appropriate storage conditions and shelf life. neiwpcc.orgresearchgate.net

Recent efforts have successfully led to the creation of a certified calibration solution for this compound-a (hATX). neiwpcc.orgcanada.ca This development is a crucial step forward for analytical laboratories, providing a traceable standard for instrument calibration and quality control. canada.ca The NRCC has made this CRM (CRM-hATX) publicly available, which is designed for use in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). canada.ca

Table 1: Certified Reference Material for this compound-a This interactive table provides details on the certified calibration solution CRM-hATX.

| Parameter | Value |

|---|---|

| CRM Code | CRM-hATX |

| Analyte | This compound-a |

| Certified Value | 5.13 ± 0.26 µg/g (mass fraction) |

| Issuing Body | National Research Council of Canada (NRCC) |

| Intended Use | Calibration solution for analytical method development and quantitation |

Data sourced from the National Research Council of Canada. canada.ca

Stability is a critical attribute of any reference material. Research has been conducted to determine the optimal conditions for storing anatoxin congeners. A study by the Cawthron Institute investigated the stability of anatoxin-a (ATX), this compound-a (HTX), and dihydrothis compound-a (dhHTX) under various temperature and pH conditions. The findings indicated that the stability of these toxins is significantly influenced by the pH of the solution, with acidic conditions providing the most stability. environment.govt.nz During accelerated stability trials at 90 °C, this compound-a appeared to be more stable than anatoxin-a. environment.govt.nz A medium-term study over five months confirmed that anatoxins were relatively resistant to degradation at ambient and low temperatures when stored in an acidic solution (100 mM acetic acid, pH 3). environment.govt.nz

Table 2: Summary of Medium-Term Stability Study for Anatoxins This interactive table summarizes findings on the stability of anatoxin congeners over a five-month period in 100 mM acetic acid (pH 3).

| Storage Temperature | Observed Degradation Rate | Conclusion |

|---|---|---|

| -70 °C | ≤ -0.01 nM/day | Relatively resistant to degradation |

| -20 °C | ≤ -0.01 nM/day | Relatively resistant to degradation |

| 4 °C | ≤ -0.01 nM/day | Relatively resistant to degradation |

| 18 °C | ≤ -0.01 nM/day | Relatively resistant to degradation |

Data sourced from Puddick et al. (2017). environment.govt.nz

To address the continuing need for a broader range of standards, collaborative projects are underway. A notable initiative, running from 2023 to 2026, involves a partnership between the State University of New York College of Environmental Science and Forestry (SUNY ESF) and the NRCC. noaa.gov This project aims to develop CRMs for several anatoxin congeners, including this compound-a, to expand the applicability of existing analytical methods like U.S. Environmental Protection Agency (EPA) Method 545, which currently only measures anatoxin-a. noaa.gov The development of these new standards will facilitate more comprehensive monitoring and a better understanding of the prevalence and risk of various anatoxin analogues in freshwater systems. noaa.gov

Environmental Ecology and Dynamics of Homoanatoxin

Occurrence and Distribution in Aquatic Ecosystems

Homoanatoxin, a potent neurotoxin, is a naturally occurring chemical compound produced by certain species of cyanobacteria. Its presence in aquatic environments is a significant concern due to its potential impact on ecosystem health. The distribution of this compound is closely linked to the presence of its producing organisms, which inhabit a variety of aquatic systems.

Freshwater Systems (Lakes, Rivers, Reservoirs)

This compound has been identified in various freshwater bodies globally, including lakes, rivers, and reservoirs. nih.govwikipedia.orgnih.gov Its occurrence is often associated with blooms of cyanobacteria, particularly species belonging to the genera Anabaena, Oscillatoria, Planktothrix, and Phormidium. nih.govnih.govresearchgate.net For instance, this compound was detected in several Irish lakes and a reservoir, with concentrations varying between locations. nih.gov Specifically, it was found in Lough Sillan, Inniscarra Reservoir, Lough Key, and Caragh Lake. nih.gov In France, the toxin was identified in floating scum and biofilms along the Tarn River. nih.gov Similarly, studies in Nova Scotia, Canada, have documented the production of this compound by benthic mats dominated by Microcoleus in both lake and river systems. nih.gov While anatoxin-a is more commonly reported, this compound has been detected alongside it in many of these freshwater environments. es.govt.nzfreshwater-science.orguchicago.edu

The presence of this compound and other anatoxins in freshwater systems can be sporadic and patchy. who.int Research in New Zealand rivers has shown considerable variability in anatoxin concentrations, even within short distances and over short timeframes. mdpi.com Although cyanobacteria capable of producing these toxins are widespread, the actual detection of anatoxins, including this compound, has been reported less frequently than other cyanotoxins like microcystins. who.int

Table 1: Documented Occurrences of this compound in Freshwater Systems

| Water Body Type | Location | Producing Organism (if identified) | Reference(s) |

|---|---|---|---|

| Lake | Lough Sillan, Ireland | Planktothrix formosa (suspected) | nih.gov |

| Lake | Lough Key, Ireland | Planktothrix formosa (suspected) | nih.gov |

| Lake | Caragh Lake, Ireland | Planktothrix formosa (suspected) | nih.gov |

| Reservoir | Inniscarra Reservoir, Ireland | Planktothrix formosa (suspected) | nih.gov |

| River | Tarn River, France | Oscillatoria/Phormidium | nih.gov |

| River | Various rivers, New Zealand | Phormidium | es.govt.nzmdpi.com |

| River | Klamath River watershed, USA | Benthic cyanobacteria | freshwater-science.orguchicago.edu |

| Lake/Stream | Nova Scotia, Canada | Microcoleus | nih.gov |

Benthic Mats and Periphyton Habitats

This compound is frequently associated with benthic (bottom-dwelling) cyanobacterial mats and periphyton (organisms attached to submerged surfaces). who.inttandfonline.com These habitats can harbor high concentrations of the toxin. mdpi.comtandfonline.com The cyanobacterium Phormidium, a common mat-former in rivers, is a known producer of both anatoxin-a and this compound-a. es.govt.nzmdpi.com Studies in New Zealand have extensively documented the presence of these toxins in Phormidium mats, highlighting the significant, yet variable, concentrations that can be found. es.govt.nzmdpi.com

In North America, benthic cyanobacteria are also recognized as primary sources of anatoxins, including this compound. freshwater-science.orguchicago.edu Research in the Klamath River watershed in California and in various freshwater systems in Nova Scotia has identified benthic Microcoleus as a significant producer. nih.govfreshwater-science.org A study in Pennsylvania also detected this compound in benthic periphyton from streams in the Susquehanna River basin. nih.gov The toxin was found alongside anatoxin-a and other cyanotoxins, indicating the co-occurrence of multiple toxic compounds in these benthic communities. nih.gov The formation of these extensive mats creates a unique environment where toxin concentrations can become highly localized and potent. mdpi.comtandfonline.com

Estuarine and Saline Environments

While primarily found in freshwater, the potential for this compound to occur in estuarine and saline environments exists. wikipedia.org Some freshwater cyanobacteria that produce anatoxins are known to be salt-tolerant. wikipedia.org This tolerance suggests that under suitable conditions, these toxin-producing organisms could be transported to and survive in brackish waters, leading to the presence of this compound in estuaries. wikipedia.orgwho.int However, documented occurrences of this compound in these specific environments are less common compared to freshwater systems. One review of cyanotoxins in African waterbodies noted the presence of this compound in a coastal water ecosystem, although this was a rare occurrence. nih.gov

Environmental Factors Influencing this compound Production

The production of this compound by cyanobacteria is not constant and is influenced by a variety of environmental factors. nih.gov These factors can affect the growth of the cyanobacteria themselves, as well as the regulation of the toxin biosynthesis pathways.

Nutrient Availability (Nitrogen, Phosphorus)

The availability of nutrients, particularly nitrogen (N) and phosphorus (P), plays a crucial role in the growth of cyanobacteria and can influence this compound production. nih.govnih.govoup.com Research on Phormidium autumnale has shown that the production of different anatoxin variants, including this compound-a, responds differently to varying concentrations of nitrogen and phosphorus. nih.gov

One study found that the cellular quota of this compound-a (HTX) increased when phosphorus concentrations were reduced. nih.gov This is particularly concerning as anatoxin-producing Phormidium blooms in New Zealand often occur in rivers with low levels of dissolved reactive phosphorus. nih.gov Conversely, the study showed that the quota of dihydroanatoxin-a (dhATX) significantly decreased when both nitrogen and phosphorus concentrations were high. nih.gov Another study on Phormidium sp. observed that the highest anatoxin quota occurred in reduced phosphorus treatments, suggesting that the toxin might be produced as a response to stressful, growth-limiting conditions. oup.comoup.com The lowest cellular anatoxin concentrations were found in the high-nitrogen and high-phosphorus treatment, which supports the theory that actively growing cells are less likely to produce secondary metabolites like toxins. oup.comoup.com

**Table 2: Influence of Nutrient Concentrations on this compound (HTX) Production by *Phormidium***

| Nutrient Condition | Effect on HTX Quota | Reference(s) |

|---|---|---|

| Reduced Phosphorus | Increased | nih.govoup.comoup.com |

| High Nitrogen and High Phosphorus | No significant increase, overall anatoxin concentration lowest | nih.govoup.comoup.com |

Light Intensity and Temperature

Light intensity and temperature are fundamental environmental variables that affect the metabolic activity of photosynthetic organisms like cyanobacteria, and consequently, their toxin production. nih.gov While research has explored the impact of these factors on cyanotoxins in general, specific data for this compound is often part of broader studies on anatoxins.

Studies have indicated that variations in light and temperature can lead to changes in anatoxin synthesis. nih.gov For instance, one study on New Zealand rivers observed that the occurrence of anatoxin-a and this compound-a was restricted to areas where the water temperature was above 13.4°C. griffith.edu.au However, more recent research has not found a direct correlation between water temperature and toxin production, suggesting a more complex interaction of factors. griffith.edu.au Similarly, increased light intensity has been shown to alter the production of some cyanotoxins, but the specific response of this compound production can vary. nih.gov Proliferations of anatoxin-producing cyanobacteria are often positively correlated with temperature and light intensity in some studies. researchgate.net

pH and Water Residence Time

The proliferation of cyanobacteria, the primary producers of this compound, is significantly influenced by the pH and water residence time of aquatic environments. Generally, cyanobacterial growth is favored in water bodies with pH levels ranging from 6 to 9. sergas.es These conditions provide a competitive advantage to many cyanobacterial species. The consumption of carbon dioxide during intense photosynthesis by algae can further increase the pH, creating an environment even more conducive to cyanobacteria. sergas.es

Water residence time is another critical factor. Cyanobacteria have relatively slow growth rates compared to other phytoplankton. sergas.es Consequently, they require stable water columns and extended periods in still or slow-moving water for blooms to establish and persist. sergas.es Longer water residence times, which can be exacerbated by drought conditions, have been shown to increase cyanobacterial biomass and dominance. up.pt Conversely, turbulence and high flow rates are generally unfavorable for the growth of most bloom-forming cyanobacteria as they disrupt their ability to maintain an optimal position within the water column for light absorption. sergas.es Monitoring factors such as total phosphorus, temperature, water residence time, and pH is crucial for assessing the potential for cyanobacterial growth. who.int

Influence of Cyanobacterial Bloom Dynamics

The production and concentration of this compound in aquatic ecosystems are intrinsically linked to the dynamics of cyanobacterial blooms. These blooms, often referred to as harmful algal blooms (HABs), are massive growths of cyanobacteria, and their occurrence is a significant global issue affecting water quality. frontiersin.orgnih.gov The formation of these blooms is a complex process driven by a combination of environmental factors, including nutrient enrichment (eutrophication), water temperature, and light availability. nalms.org The primary driver for the high biomass in these blooms is often anthropogenic nutrient loading from sources like agricultural runoff and wastewater. who.int

During a bloom, cyanotoxins, including this compound, are produced and can accumulate in the water. frontiersin.orgnih.gov While the toxin is primarily contained within the cyanobacterial cells (intracellular) during the growth phase of the bloom, it is released into the surrounding water (extracellular) when the cells age, die, and lyse (break apart). sergas.eswikipedia.org This lysis of bloom-forming cyanobacteria can lead to a significant increase in dissolved toxin concentrations in the water body. lidsen.com The toxin content and composition within a bloom can be highly variable, depending on the specific strains of cyanobacteria present, as a bloom may contain both toxic and non-toxic strains. lidsen.comresearchgate.net The dynamics of the bloom, from its initial growth to its eventual decay, therefore, play a critical role in determining the temporal and spatial distribution and concentration of this compound in the environment.

This compound Degradation and Biotransformation in the Environment

Photodegradation Processes

This compound, similar to its analog anatoxin-a, is susceptible to degradation by sunlight, a process known as photodegradation. Anatoxin-a is known to be unstable in water under natural conditions, and in the presence of UV light, it undergoes photodegradation. wikipedia.org This process is dependent on both the pH of the water and the intensity of the sunlight. wikipedia.org The degradation of anatoxin-a by light is not believed to occur through photo-oxidation, as the process is independent of oxygen. wikipedia.org The chemical instability of both anatoxin-a and this compound-a in the presence of light leads to the formation of less toxic degradation products. researchgate.net

Biodegradation by Microorganisms

Biodegradation by naturally occurring microorganisms is a significant pathway for the removal of this compound from aquatic environments. Studies have demonstrated that certain bacteria are capable of degrading the closely related anatoxin-a. For instance, bacteria belonging to the genus Pseudomonas have been shown to degrade anatoxin-a. wikipedia.org More recent research has identified a Bacillus subtilis strain capable of biodegrading anatoxin-a. nih.gov This particular strain demonstrated rapid degradation of the toxin, with the rate being influenced by the initial toxin concentration, temperature, and pH. nih.gov The highest degradation rates for this Bacillus strain were observed at temperatures of 25 and 30°C and at a pH of 7 and 8. nih.gov The degradation of anatoxin-a and other cyanotoxins by heterotrophic bacteria associated with cyanobacteria is a recognized phenomenon. helsinki.fi While there is limited specific information on the biodegradation of this compound itself, the evidence from its close analog, anatoxin-a, strongly suggests that microbial degradation is a key environmental fate process. nih.gov

Sorption to Sediments and Aquatic Plants

Sorption to bottom sediments and aquatic plants is another important process that can remove this compound from the water column. Studies on anatoxin-a have shown that it can be adsorbed by lake sediments. oup.com The extent of this adsorption can be influenced by the composition of the sediment, with clay content being a significant factor in the removal of anatoxin-a from the water. envirolink.govt.nz The process of sorption effectively transfers the toxin from the water phase to the sediment phase, where it may be subsequently degraded. While specific studies on the sorption of this compound are limited, the structural similarity to anatoxin-a suggests a comparable behavior. It is also known that aquatic plants have the capacity to take up a considerable amount of cyanotoxins. up.pt

Identification of Degradation Products (e.g., Dihydrothis compound-a, Epoxy, Hydroxy, Oxo Derivatives)

The degradation and biotransformation of this compound result in the formation of several derivative compounds. Among the identified degradation products are dihydrothis compound-a and epoxythis compound-a. ispub.com These are formed from the parent toxin through environmental processes. ispub.com Other identified derivatives of the closely related anatoxin-a, which are likely analogous for this compound, include 2,3-epoxy, 4-hydroxy, and 4-oxo derivatives. who.intnih.gov Dihydroanatoxin-a and dihydrothis compound-a can be formed in the environment through the reduction of anatoxin-a and this compound-a, respectively. who.int However, it has also been discovered that some cyanobacterial species can synthesize dihydroanatoxin-a and dihydrothis compound-a directly. who.int In some environmental samples, these dihydro derivatives can be present in higher concentrations than the parent toxins. researchgate.net The biodegradation of anatoxin-a by a Bacillus strain has been shown to produce the non-toxic metabolite Epoxy-ATX-a. nih.gov

Ecological Roles and Evolutionary Hypotheses of this compound Production

The production of this compound and its analogues by various cyanobacteria is a subject of ongoing research, with several hypotheses proposed to explain its evolutionary advantage and ecological function. These toxins are secondary metabolites, and their synthesis is thought to provide the producing organism with a competitive edge or physiological benefits within their environment. oup.commdpi.com The primary hypotheses revolve around allelopathy, physiological assistance, and direct interactions with other organisms.

Competitive Advantage Hypothesis (Allelopathy)

Allelopathy refers to the production of biochemicals by an organism that influences the growth, survival, and reproduction of other organisms. nih.govmdpi.com In aquatic ecosystems, where cyanobacteria compete with other phytoplankton, algae, and macrophytes for essential resources like light and nutrients, the release of allelopathic compounds can be a significant competitive strategy. mdpi.comresearchgate.net

Research suggests that cyanotoxins, including the anatoxin group to which this compound belongs, can function as allelochemicals. mdpi.comresearchgate.net For example, studies have demonstrated that anatoxin-a can inhibit the motility of the green alga Chlamydomonas reinhardtii. mdpi.commdpi.com This inhibition of a competitor's movement can impede its ability to position itself optimally for light and nutrient uptake. Furthermore, the production of anatoxin-a by the cyanobacterium Anabaena flos-aquae was observed to increase when in the presence of Chlamydomonas reinhardtii, suggesting a responsive chemical defense mechanism. mdpi.com This dynamic indicates that the toxin production could be a direct countermeasure to the presence of competing species, thereby securing the cyanobacterium's dominance in its habitat. nih.govnih.gov Allelopathy is considered a potential factor in the formation and persistence of harmful cyanobacterial blooms. mdpi.comresearchgate.net

The table below summarizes key findings related to the allelopathic effects of anatoxins.

| Producing Organism | Toxin | Affected Organism | Observed Effect | Reference |

| Anabaena flos-aquae | Anatoxin-a | Chlamydomonas reinhardtii (Green Alga) | Inhibition of motility | mdpi.com |

| Microcystis aeruginosa | Microcystin-LR | Various Green Algae and Cyanobacteria | Negative effect on growth | mdpi.com |

Physiological Aide Hypothesis (e.g., Ion Homeostasis)

Beyond competitive interactions, another hypothesis posits that this compound production serves a direct physiological purpose for the cyanobacterium itself. mdpi.com One of the leading theories in this context is the role of anatoxins in maintaining ion homeostasis, specifically related to sodium (Na+) ions. mdpi.com

This compound and anatoxin-a are potent agonists of nicotinic acetylcholine (B1216132) receptors, which are linked to ion channels. who.intresearchgate.net It has been proposed that at low environmental concentrations of sodium, anatoxin-a could help facilitate sodium uptake by opening the cell's own sodium channels. mdpi.com This would be particularly advantageous in freshwater environments where sodium levels can be limited. This hypothesis presents an interesting contrast to the proposed role of another cyanotoxin, saxitoxin (B1146349) (STX), which is thought to help in managing high external sodium concentrations by blocking sodium channels. mdpi.com Some cyanobacterial genera are capable of producing both anatoxins and saxitoxins, potentially equipping them with a sophisticated system to regulate sodium homeostasis across a wide range of environmental salinities. mdpi.com While this remains a compelling hypothesis, direct experimental evidence conclusively linking this compound production to sodium homeostasis in the producing organism is still an area for future research. mdpi.com

Interactions with Other Aquatic Organisms

This compound's potent neurotoxicity fundamentally shapes its interactions with a wide array of aquatic and terrestrial organisms that share its habitat or consume contaminated water. who.intepa.gov this compound and its analogue, anatoxin-a, are powerful neuromuscular blocking agents that act on nicotinic acetylcholine receptors. oup.commdpi.com Because they are not easily degraded by the enzyme acetylcholinesterase, their binding leads to overstimulation of muscles, which can result in respiratory paralysis and death in vertebrates. who.intepa.govmdpi.com

Numerous incidents of animal poisonings, particularly involving dogs, livestock, and waterfowl, have been linked to the ingestion of water or benthic cyanobacterial mats containing anatoxins. oup.comnih.gov Dogs have been observed to be particularly susceptible, sometimes actively seeking out and consuming detached benthic mats. researchgate.net

The influence of this compound extends to other microorganisms within the aquatic food web. The composition of the bacterial communities found within toxic benthic mats that produce anatoxins has been shown to differ significantly from those in non-toxic mats. nih.gov For example, toxic mats dominated by Phormidium had a lower abundance of bacteria from the order Burkholderiales, suggesting an adverse effect of the toxin on these bacteria. nih.gov Conversely, these toxic mats showed a higher abundance of Sphingomonadales, an order known to include species capable of degrading other cyanotoxins like microcystins, indicating a complex interplay of resistance and degradation within the microbial community. nih.gov These interactions suggest that this compound can act as a structuring agent, influencing the microbial diversity and function of its immediate environment.

Structural Analogues and Synthetic Research of Homoanatoxin

Naturally Occurring Analogues

The chemical diversity of the anatoxin family extends beyond the primary compound, with several structural analogues of homoanatoxin-a being identified in nature. These analogues often co-occur with this compound-a and are typically products of biosynthesis, enzymatic transformation, or environmental degradation. nih.gov

Dihydrothis compound-a (dhHTX) is a naturally-occurring analogue where the carbon-carbon double bond of the enone system in this compound-a is reduced. researchgate.net Initially considered a mere degradation product, it is now established as a biosynthetic product, with some cyanobacterial species producing it in greater quantities than this compound-a itself. researchgate.netwho.int Its presence has been confirmed in environmental samples and various cyanobacterial cultures. researchgate.net For instance, trans-Dihydrothis compound-A has been reported in the cyanobacterium Oscillatoria. nih.gov The high abundance of dihydro-analogues in certain environmental contexts underscores their significance in the natural lifecycle of these toxins. researchgate.net

Recent research has identified carboxy-homoanatoxin-a as a key intermediate in the biosynthesis of this compound-a. researchgate.netacs.org This compound is considered the penultimate precursor in the biosynthetic pathway within the cyanobacterium. researchgate.netnih.gov Studies using liquid chromatography-mass spectrometry on extracts of Oscillatoria sp. PCC 6506 have confirmed its structure and its role as the intracellular precursor to this compound-a. acs.orgnih.gov The transformation from carboxy-homoanatoxin-a to the final this compound-a involves a slow decarboxylation step, which is thought to be spontaneous rather than enzymatically catalyzed within the cell. researchgate.netnih.gov Following its formation, this compound-a is then excreted into the extracellular environment. nih.gov

Several other derivatives of this compound-a have been isolated from cyanobacterial cultures, primarily resulting from in vivo enzymatic transformations. In the cyanobacterium Raphidiopsis mediterranea, prolonged culturing revealed the conversion of this compound-a into a suite of oxidized products. acs.orgnih.gov These include:

4S-hydroxythis compound-a

4R-hydroxythis compound-a (a new anatoxin member)

2,3-epoxythis compound-a (isolated for the first time as a natural product from a cyanobacterium) nih.gov

4-ketothis compound-a (a new anatoxin member) acs.orgnih.gov

Additionally, the compound 2,3-dihydro-3-methoxythis compound-a was identified, likely formed as an artifact during extraction procedures through the reaction of this compound-a with methanol (B129727). acs.org These metabolites are often found alongside their anatoxin-a counterparts (e.g., 4-hydroxyanatoxin-a, 4-ketoanatoxin-a) and can serve as biomarkers for the presence of toxin-producing cyanobacteria. nih.govresearchgate.net

Table 1: Naturally Occurring this compound Analogues and Derivatives

| Compound Name | Natural Source (Organism) | Role / Type |

| Dihydrothis compound-a | Oscillatoria sp., Phormidium autumnale | Biosynthetic Product / Metabolite |

| Carboxy-Homoanatoxin-a | Oscillatoria sp. PCC 6506 | Biosynthetic Precursor |

| 4S-hydroxythis compound-a | Raphidiopsis mediterranea | Metabolite / Transformation Product |

| 4R-hydroxythis compound-a | Raphidiopsis mediterranea | Metabolite / Transformation Product |

| 2,3-epoxythis compound-a | Raphidiopsis mediterranea | Metabolite / Transformation Product |

| 4-ketothis compound-a | Raphidiopsis mediterranea | Metabolite / Transformation Product |

Synthetic Methodologies for this compound and Analogues

The synthesis of this compound-a and its analogues is a significant area of chemical research, driven by the need to confirm structures, provide material for pharmacological studies, and explore structure-activity relationships.

The synthesis of structural analogues is crucial for investigating the pharmacology of nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary target of this compound. By systematically modifying the parent structure, researchers can probe how different parts of the molecule contribute to its binding affinity and agonist activity. mdpi.com

This research has led to the creation of a diverse array of analogues. mdpi.com For example, variants with more sterically demanding side chains, such as propyl and isopropyl ketones in place of the ethyl ketone of this compound, have been synthesized to test the tolerance of the receptor to increased bulk in this region. mdpi.com The N-methylated version of this compound was also synthesized and evaluated, showing significantly weaker activity in both functional and binding assays, highlighting the importance of the secondary amine for potent biological activity. nih.gov The development of these synthetic strategies provides access to novel compounds that serve as valuable pharmacological tools for studying nicotinic receptors. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies on this compound and its Analogues

The study of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies have been instrumental in elucidating the structural requirements for potent interaction with nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net These investigations are driven by synthetic modifications of the parent molecule, which provide a diverse range of structural analogues for research. nih.gov This approach has facilitated a deeper understanding of the bioactive conformation and quantitative structure-activity relationships (QSAR) of nicotinic ligands. nih.gov

This compound itself is a naturally occurring structural analogue of anatoxin-a, differing by a single methylene (B1212753) unit in the side chain; it possesses a propionyl group (an ethyl ketone) instead of the acetyl group (a methyl ketone) found in anatoxin-a. who.intnih.govnih.gov This seemingly minor modification allows for detailed comparative studies. Research has shown that this compound retains a high affinity and potency at nAChRs, making it a valuable compound for probing receptor interactions. nih.govnih.gov

Importance for Receptor Tolerance Probing

SAR studies using this compound and its synthetic analogues are vital for probing the tolerance of nicotinic acetylcholine receptors to structural modifications. By systematically altering parts of the this compound molecule, researchers can map the steric and electronic requirements of the nAChR binding site.

Key findings from these studies include:

Side-Chain Extension: The extension of the side-chain from a methyl ketone (anatoxin-a) to an ethyl ketone (this compound) is well-tolerated by the receptor. This compound exhibits a binding affinity (Ki) of 7.5 nM at neuronal nAChR binding sites, which is comparable to that of anatoxin-a. nih.govnih.gov This indicates that the receptor's binding pocket can accommodate additional bulk in this region.

Steric Bulk: To further probe the tolerance of the receptor to steric hindrance, analogues with even larger side chains, such as propyl and isopropyl variants, have been synthesized. nih.gov These studies help define the spatial limits of the binding site.

N-Methylation: Modification of the secondary amine in the bicyclic ring system has a profound impact on activity. The N-methylated version of this compound was found to be more than two orders of magnitude weaker in both functional and binding assays compared to the parent compound. nih.govnih.gov This highlights the critical importance of the secondary amine for potent receptor interaction, likely due to its ability to become protonated and form a key electrostatic interaction with the receptor. epa.gov

The relative potencies and binding affinities of this compound and its analogues provide a clear picture of the receptor's structural requirements.

Table 1: Comparative Binding Affinity and Potency of this compound and Related Compounds

| Compound | Modification | Receptor Subtype | K_i (nM) | Relative Potency |

|---|---|---|---|---|

| Anatoxin-a | Reference compound | Neuronal α4β2 | ~0.34 - 4.6 | 10x this compound (frog muscle) |

| This compound | Ethyl ketone side-chain | Neuronal α4β2 | 7.5 nih.govnih.gov | 0.1x Anatoxin-a (frog muscle) nih.govnih.gov |

| N-methyl this compound | N-methylation | Not specified | >100x weaker than HomoAnTx | >100x weaker than HomoAnTx nih.govnih.gov |

| Carbamylcholine | Reference agonist | Frog muscle nAChR | Not specified | 0.25x this compound nih.govnih.gov |

This table is generated based on available data from cited research papers. Direct comparative values for all compounds across all receptor subtypes are not always available in a single study.

Bioactive Conformation Investigations

A significant aspect of SAR research is determining the bioactive conformation of a ligand—the specific three-dimensional shape it adopts when it binds to its receptor to elicit a biological response. researchgate.net For anatoxin-a and its homologue, this compound, the primary conformational flexibility lies in the rotation around the bond connecting the bicyclic ring system to the carbonyl side chain (the C(2)-C(10) bond). nih.gov

This rotation gives rise to two principal low-energy conformations:

s-cis: Where the C=C double bond of the ring and the C=O double bond of the side chain are on the same side of the C(2)-C(10) single bond.

s-trans: Where the C=C and C=O double bonds are on opposite sides of the C(2)-C(10) single bond.

The question of which conformer represents the bioactive form has been a subject of considerable investigation. nih.gov While the crystal structure of anatoxin-a reveals the presence of only the s-trans form, this solid-state structure does not necessarily represent the conformation in a solution or when bound to a receptor. nih.govresearchgate.net

Computational studies, such as those using "excluded receptor volumes," have been employed to deduce the most likely bioactive conformer. nih.govresearchgate.net These theoretical approaches have generally favored the s-trans conformation as the one responsible for nicotinic activity. nih.gov Further support for this hypothesis comes from the synthesis and evaluation of conformationally constrained analogues designed to mimic either the s-cis or s-trans form. For example, the synthesis of a potent, rigid analogue that locks the molecule in an s-trans-like conformation showed significant nicotinic activity, lending strong support to the s-trans hypothesis. nih.gov Conversely, a conformationally rigid analogue of anatoxin-a that mimics the s-cis form was also reported to be a potent nicotinic agonist, keeping the debate active. researchgate.net The ongoing synthesis of novel analogues remains a critical tool for resolving the precise conformational requirements for nAChR activation. nih.gov

Research Gaps and Future Directions in Homoanatoxin Studies

Untapped Areas in Biosynthetic Pathway Elucidation

The biosynthesis of homoanatoxin, a potent neurotoxin produced by various cyanobacteria, is a complex process involving a modular polyketide synthase (PKS) pathway initiated by L-proline. researchgate.net While the core genetic cluster (ana) responsible for anatoxin and this compound synthesis has been identified in several cyanobacterial strains, including Oscillatoria sp. PCC 6506, significant gaps in our understanding of the complete biosynthetic pathway remain. researchgate.netoup.comresearchgate.net

A key untapped area is the precise enzymatic mechanism of the final cyclization and release of the toxin from the PKS complex. beilstein-journals.org While a Claisen-type cyclization has been proposed to form the characteristic bicyclic ring structure, experimental evidence to confirm this step is currently lacking. beilstein-journals.org Furthermore, the final decarboxylation step that yields this compound is thought to be a slow, spontaneous process rather than enzymatically catalyzed, as evidenced by the accumulation of the precursor carboxy-homoanatoxin-a. acs.orgnih.gov However, the potential involvement of an unidentified extracellular catalyst that accelerates this decarboxylation under certain conditions warrants further investigation. acs.orgnih.gov

The biosynthesis of this compound analogues, such as dihydrothis compound-a, also presents a significant research gap. While an F420-dependent oxidoreductase encoded by an extra gene in the ana cluster of Cylindrospermum stagnale PCC 7417 is likely involved in the production of dihydroanatoxin-a, the specific enzymes and regulatory mechanisms governing the formation of dihydrothis compound-a are not fully elucidated. researchgate.netnih.gov Additionally, the biosynthetic origins of other hydroxylated and epoxidated this compound variants discovered in strains like Raphidiopsis mediterranea are yet to be determined. nih.gov Understanding the genetic and enzymatic basis for the production of these various analogues is crucial for a comprehensive view of this compound biosynthesis.

Advanced Omics Approaches in Producer Identification and Toxin Regulation

The application of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds immense potential for advancing our understanding of this compound-producing cyanobacteria and the regulation of toxin production. While the ana gene cluster serves as a reliable marker for identifying potential this compound producers, the correlation between the presence of these genes and actual toxin production can be inconsistent. nih.govuchicago.edu

Genomic and metagenomic approaches can be further utilized to explore the diversity and evolution of the ana gene cluster across different cyanobacterial genera. oup.com Comparative genomics can reveal variations in gene content and organization that may explain differences in the types and quantities of anatoxins produced by various strains. mdpi.commdpi.com For instance, the absence of a methyltransferase domain in the anaG gene of some strains may preclude the production of this compound. researchgate.netmdpi.com

Transcriptomics can provide valuable insights into the environmental factors that trigger the expression of the ana genes and subsequent toxin synthesis. nih.gov By analyzing gene expression patterns under different conditions (e.g., nutrient levels, light intensity, temperature), researchers can identify the regulatory networks that control this compound production. This is particularly important given that environmental conditions can influence the dominance of toxin-producing genotypes within a cyanobacterial mat. mdpi.com Proteomics and metabolomics can then be used to connect gene expression with protein synthesis and the resulting metabolic profile, offering a more complete picture of the toxin production process.

Refinement of Analytical Methodologies for Trace Detection

The accurate and sensitive detection of this compound and its analogues in environmental samples is critical for assessing public health risks. Current analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are effective for quantifying known anatoxins. mdpi.com However, there is a continuous need to refine these methodologies to achieve lower detection limits and to identify novel, as-yet-uncharacterized this compound analogues.

One area for refinement is the development of methods that can distinguish between intracellular and extracellular toxin concentrations. This is important because anatoxins are known to be released into the surrounding water, but they also degrade rapidly in the presence of UV light. freshwater-science.org Furthermore, the development of high-throughput methods is necessary to process the large number of samples required for comprehensive environmental monitoring and to study the spatial and temporal dynamics of toxin production.

Another challenge is the potential for matrix effects in complex environmental samples, which can interfere with the accurate quantification of toxins. Future research should focus on developing more robust sample preparation techniques and analytical methods that can overcome these interferences. Additionally, the development of certified reference materials for a wider range of this compound analogues is essential for ensuring the quality and comparability of data across different laboratories.

Long-term Environmental Dynamics and Fate Modeling

Understanding the long-term environmental dynamics and fate of this compound is crucial for predicting and mitigating the risks associated with toxic cyanobacterial blooms. While it is known that anatoxins degrade rapidly under UV light, more research is needed to quantify the degradation rates of this compound and its various analogues under different environmental conditions. freshwater-science.org

Future studies should focus on developing comprehensive models that can predict the transport, transformation, and persistence of this compound in aquatic ecosystems. These models should incorporate key factors such as water flow, light penetration, temperature, and the presence of other chemical and biological agents that may influence toxin degradation.